

Melitidin chemical structure and properties

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Compound of Interest

Compound Name: Melitidin

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An In-depth Technical Guide to **Melitidin**: Chemical Structure, Properties, and Biological Activity

Introduction

Melitidin is a naturally occurring flavanone glycoside first identified in bergamot orange juice (*Citrus bergamia*) and also isolated from *Citrus grandis* 'Tomentosa'.^{[1][2][3][4]} It belongs to a unique class of flavonoids that are esterified with a 3-hydroxy-3-methylglutaryl (HMG) group. This structural feature is of significant interest to researchers and drug development professionals due to its bioactivity. Preclinical research has highlighted **Melitidin**'s potential as an anticholesterolemic and antitussive agent.^{[1][3][4]} This document provides a comprehensive overview of its chemical structure, physicochemical properties, known biological activities, and the experimental protocols used for its isolation and characterization.

Chemical Structure and Identification

Melitidin is structurally composed of a naringenin aglycone linked to a neohesperidose (α -L-rhamnopyranosyl-(1 \rightarrow 2)- β -D-glucopyranose) sugar moiety at the 7-hydroxyl position. The glucose unit of the neohesperidose is further esterified at the 6"-position with a 3-hydroxy-3-methylglutaryl (HMG) group. Its formal chemical name is 5-[[[(2R,3S,4S,5R,6S)-3,4-Dihydroxy-6-[[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid.^[1]

Physicochemical and Spectroscopic Properties

Melitidin is a yellowish solid.[3] Its identity and structure have been confirmed through extensive spectroscopic analysis.[3][4] The key identifying properties and spectroscopic data are summarized in the tables below.

Table 1: General Properties of Melitidin

Property	Value	Reference
Appearance	Yellowish solid	[3]
Molecular Formula	C ₃₃ H ₄₀ O ₁₈	[1]
Molar Mass	724.665 g·mol ⁻¹	[1]
CAS Number	1162664-58-5	[1][2][5]

Table 2: Spectroscopic Data for Melitidin

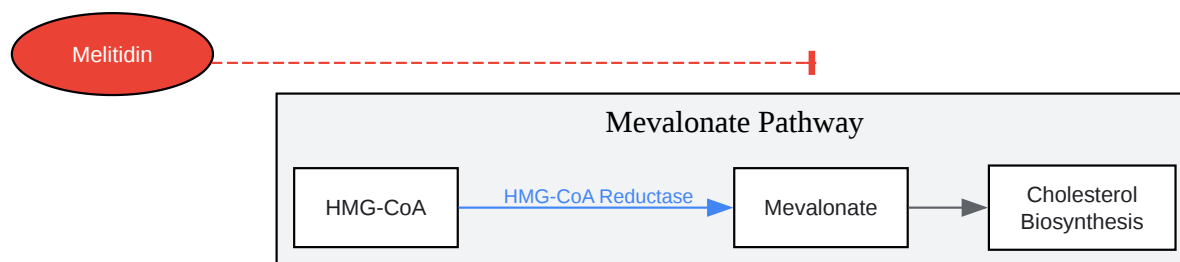
Technique	Parameters	Observed Values	Reference
UV Spectroscopy	λ _{max} in Methanol (MeOH)	285.1 nm	[3]
Infrared (IR) Spectroscopy	KBr pellet, cm ⁻¹	3407 (O-H), 1722 (C=O, ester), 1577 (C=C, aromatic)	[3]
High-Resolution Mass Spectrometry (HRMS)	Q-TOF, Negative Ion Mode	m/z 723.2109 [M-H] ⁻ (Calculated for C ₃₃ H ₃₉ O ₁₈ : 723.2136)	[3]
Tandem Mass Spectrometry (MS/MS)	Fragmentation of [M-H] ⁻	m/z 661.2, 621.2, 579.2, 541.2, 501.2, 459.1, 339.1, 271.1, 151.0	[3]
¹ H and ¹³ C NMR	In Deuterated Methanol	Data consistent with proposed structure, used for full assignment.	[3][4]

Biological Activity and Mechanisms of Action

Melitidin exhibits two primary, well-documented biological activities: anticholesterolemic and antitussive effects.

Anticholesterolemic (Statin-Like) Activity

Melitidin is recognized for its statin-like properties.[1][6] The 3-hydroxy-3-methylglutaryl (HMG) moiety of **Melitidin** is structurally similar to HMG-CoA, the natural substrate for HMG-CoA reductase. This allows **Melitidin** to act as a competitive inhibitor of this key enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.[3] By inhibiting HMG-CoA reductase, **Melitidin** effectively reduces the endogenous synthesis of cholesterol.

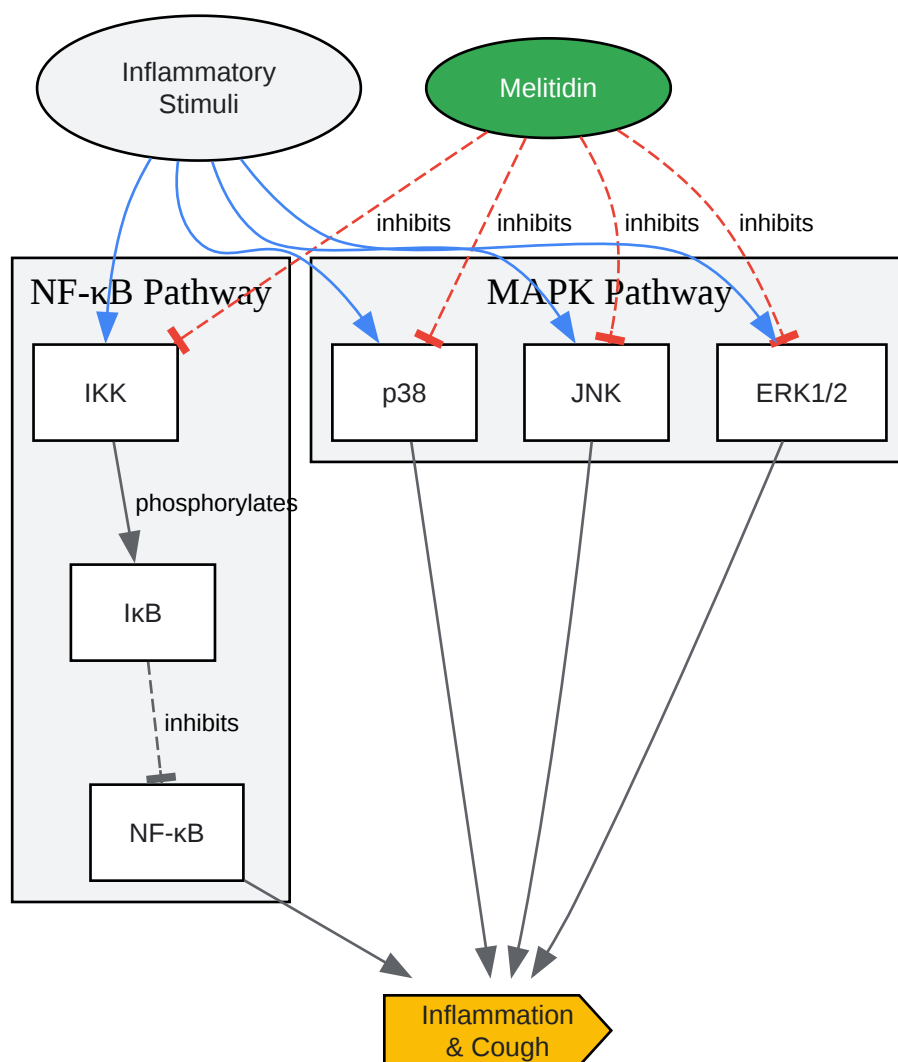


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Figure 1: Inhibition of HMG-CoA Reductase by **Melitidin**.

Antitussive Activity

Studies have demonstrated that **Melitidin** possesses a significant antitussive (cough-suppressing) effect in in-vivo models using citric acid-induced cough in guinea pigs.[3][4][7] While the precise signaling pathway for **Melitidin** has not been fully elucidated, the mechanism may be inferred from structurally related citrus flavanones like naringin. Naringin has been shown to attenuate the expression of inflammatory mediators by suppressing the cooperative activities of MAPKs (p38, ERK1/2, JNK) and the NF-κB signaling pathways.[3] These pathways are crucial in regulating the inflammatory responses that can lead to cough. It is plausible that **Melitidin** exerts its antitussive effects through a similar anti-inflammatory mechanism.



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Figure 2: Proposed Anti-inflammatory Mechanism of **Melitidin**.

Experimental Protocols

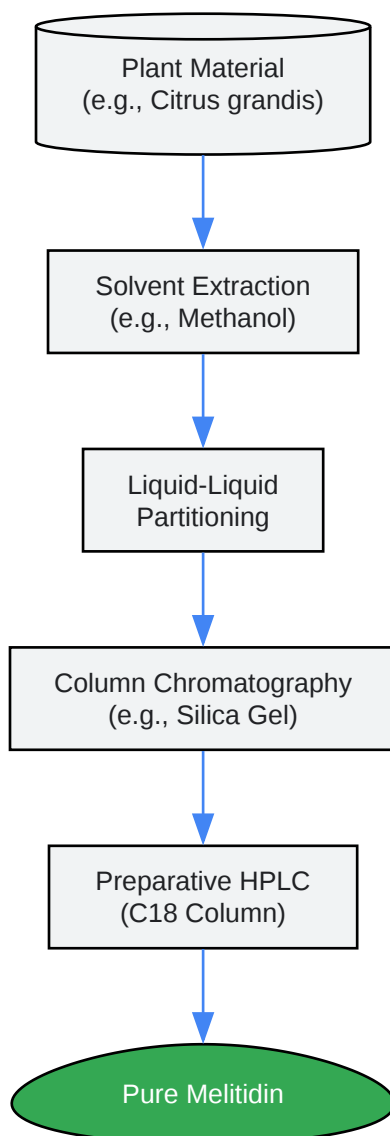
The following sections outline the methodologies for the isolation, characterization, and bioactivity assessment of **Melitidin** as derived from published literature.

Isolation and Purification from Plant Material

Melitidin is isolated from its natural sources using multi-step chromatographic techniques.

Protocol:

- **Extraction:** Dried and powdered plant material (e.g., peels of *Citrus grandis* 'Tomentosa') is subjected to solvent extraction, typically with methanol or ethanol, to create a crude extract.
- **Preliminary Fractionation:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on polarity.
- **Column Chromatography:** The flavonoid-rich fraction (often the ethyl acetate or n-butanol fraction) is subjected to column chromatography. Common stationary phases include silica gel, polyamide, or macroporous resin.
- **Preparative High-Performance Liquid Chromatography (HPLC):** Final purification is achieved using preparative HPLC on a C18 column. A reported isocratic mobile phase for this final step is a mixture of methanol and water (38:62).^[3] Fractions are collected and monitored by analytical HPLC or TLC.
- **Compound Verification:** The purity of the isolated **Melitidin** is confirmed, and the solvent is removed under reduced pressure to yield a yellowish solid.^[3]



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Figure 3: General Workflow for the Isolation of **Melitidin**.

Structural Elucidation

A combination of spectroscopic methods is required to unambiguously determine the structure of **Melitidin**.

Protocol:

- Sample Preparation: A small amount (~5-10 mg) of the purified compound is dissolved in an appropriate deuterated solvent (e.g., methanol-d₄) for NMR analysis or in HPLC-grade

methanol for MS and UV analysis.[8] For IR spectroscopy, the sample is mixed with KBr powder and pressed into a pellet.

- UV-Vis Spectroscopy: The sample is analyzed to determine its maximum absorption wavelength (λ_{max}), which is characteristic of the flavanone chromophore.
- Mass Spectrometry:
 - High-Resolution MS (e.g., UPLC-TOF/MS): The sample is introduced via an electrospray ionization (ESI) source, typically in negative ion mode, to determine the exact mass of the deprotonated molecule $[M-H]^-$. This allows for the precise determination of the molecular formula.[9]
 - Tandem MS (MS/MS): The parent ion ($[M-H]^-$) is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This pattern provides structural information about the glycosidic linkages and the nature of the aglycone and ester groups.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1D NMR (^1H and ^{13}C): Provides detailed information on the number and type of protons and carbons in the molecule.
 - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the complete assembly of the molecular structure, including the attachment points of the sugar and HMG moieties.[3][4]

In-Vivo Antitussive Activity Assay

The antitussive effect of **Melitidin** is evaluated using a chemically induced cough model.

Protocol:

- Animal Model: Male guinea pigs are typically used for this assay.

- **Acclimatization:** Animals are acclimatized to the experimental conditions and housed in a plethysmograph chamber that allows for the recording of coughing sounds and respiratory movements.
- **Drug Administration:** **Melitidin** is administered to the test group of animals, typically via intraperitoneal (i.p.) or oral (p.o.) route. A vehicle control group and a positive control group (e.g., receiving codeine phosphate) are also included.
- **Cough Induction:** After a set period post-administration (e.g., 30-60 minutes), cough is induced by exposing the animals to an aerosolized solution of a tussive agent, such as 0.1 M citric acid, for a fixed duration.[3][4]
- **Data Collection and Analysis:** The number of coughs is recorded for a specific period during and after the exposure to the irritant. The antitussive activity of **Melitidin** is expressed as the percentage inhibition of coughs compared to the vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.

Conclusion

Melitidin is a unique HMG-flavanone glycoside with significant potential for therapeutic applications. Its well-defined chemical structure, characterized by extensive spectroscopic data, provides a solid foundation for further research. The dual anticholesterolemic and antitussive activities make it a compelling candidate for drug development, particularly in the areas of cardiovascular health and respiratory conditions. The protocols outlined in this guide provide a framework for its continued investigation, from isolation to biological validation. Further studies are warranted to fully elucidate its signaling pathways, conduct pharmacokinetic and toxicological profiling, and explore its potential in clinical settings.

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